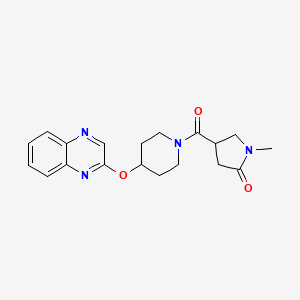
1-メチル-4-(4-(キノキサリン-2-イルオキシ)ピペリジン-1-カルボニル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been a subject of interest in several studies. One approach involves the direct synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines through oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, using di-t-butyl peroxide and an iron catalyst. This method tolerates various functional groups and proceeds in air, making it accessible and environmentally friendly . Another study reports the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction using piperidine–iodine as a dual system catalyst. This method is characterized by good yields and mild reaction conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined, revealing the chair conformation of the piperazine ring and specific dihedral angles between the pyrimidine and phenyl rings, as well as between the quinoline and pyrimidine rings . Similarly, the structure of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was characterized by FT-IR, NMR, X-Ray, and HRMS spectral analysis .
Chemical Reactions Analysis
The reactivity of pyrrolo[1,2-a]quinoxaline derivatives has been explored in various chemical reactions. Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have been used to obtain pyrrolo[1,2-a]quinoxaline and its 4-(1-hydroxyalkyl) derivatives. This reaction is highly efficient and can be performed in the presence of aldehydes or ketones to yield the corresponding hydroxyalkyl derivatives . Additionally, Diels-Alder reactions of N-acyliminium cations with olefins have been employed to synthesize pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones, providing a concise and efficient method for generating new members of this compound family .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are closely related to their molecular structures. For example, the dihedral angles observed in the crystal structure of related compounds can influence their physical properties, such as solubility and melting points . The presence of various functional groups also affects the chemical reactivity and stability of these compounds. DFT studies on related tautomeric preferences have shown that certain tautomeric forms are unstable, which can have implications for the reactivity and properties of the compounds .
科学的研究の応用
- キノキサリン誘導体は、潜在的な抗癌特性を示します。研究者は、増殖の阻害やアポトーシスの誘導など、癌細胞株に対するそれらの効果を調査してきました。 これらの化合物は、癌の進行に関与する重要な細胞経路を妨害する可能性があります .
- キノキサリン誘導体は、細菌、真菌、寄生虫に対して抗菌効果を示すことが証明されています。 これらは、感染症に対抗するための新規薬剤として役立つ可能性があります .
- 一部のキノキサリン誘導体は、神経伝達物質受容体を調節することにより、抗痙攣特性を示します。 これらの化合物は、てんかんの管理に治療の可能性があります .
- 研究者は、キノキサリン誘導体を潜在的な抗結核薬として調査してきました。 これらの化合物は、結核菌を標的とし、その増殖を阻害する可能性があります .
- キノキサリン誘導体は、抗マラリア効果について評価されています。 それらは、寄生虫のライフサイクルまたは宿主と病原体の相互作用を妨害する可能性があります .
- リーシュマニア症は、原生動物寄生虫によって引き起こされる、顧みられない熱帯病です。 キノキサリン誘導体は、抗リーシュマニア薬として有望であることが示されています .
- 一部のキノキサリン化合物は、ウイルス酵素または侵入プロセスを標的とすることにより、抗HIV活性を示します。 これらの誘導体は、HIV治療に貢献する可能性があります .
- 研究者は、キノキサリン誘導体の抗酸化特性を調査してきました。 これらの化合物は、細胞を酸化ストレスやそれに関連する疾患から保護する可能性があります .
- キノキサリン誘導体は、アルツハイマー病に対する効果について調査されています。 それらは、アミロイド凝集または神経炎症に影響を与える可能性があります .
- デング熱ウイルスは、世界的な主要な健康上の問題です。 キノキサリン誘導体は、ウイルスの複製または侵入を阻害する可能性があります .
抗癌剤および抗増殖活性
抗菌活性
抗痙攣活性
抗結核活性
抗マラリア活性
抗リーシュマニア活性
抗HIV活性
抗炎症活性
抗酸化活性
アルツハイマー病に対する活性
抗糖尿病活性
抗COVID活性
抗デング熱活性
抗パーキンソン病活性
5HT3受容体拮抗薬活性
抗アメーバ症活性
要約すると、キノキサリン誘導体は、さまざまな研究分野で多様な潜在的な用途を提供します。それらの多機能特性により、それらは医薬品開発と治療的介入のための興味深い候補となります。 研究者は、それらの作用機序を探求し続け、特定の条件に対する有効性を最適化しています . 詳細が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください。
特性
IUPAC Name |
1-methyl-4-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22-12-13(10-18(22)24)19(25)23-8-6-14(7-9-23)26-17-11-20-15-4-2-3-5-16(15)21-17/h2-5,11,13-14H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQHIATVMSOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)
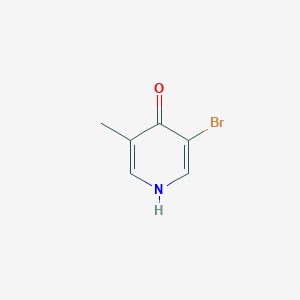
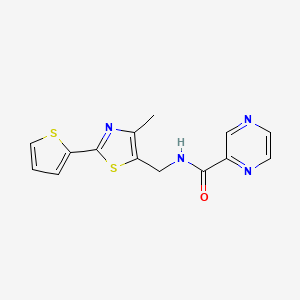
![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)
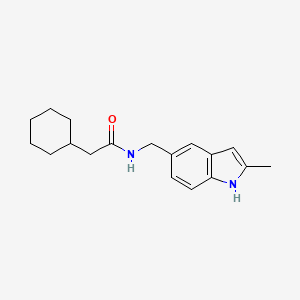
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

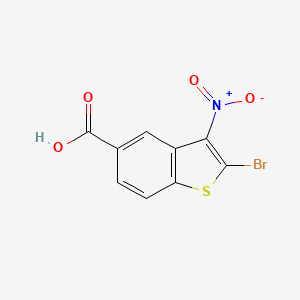
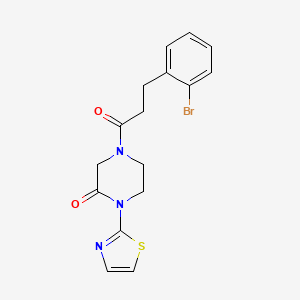
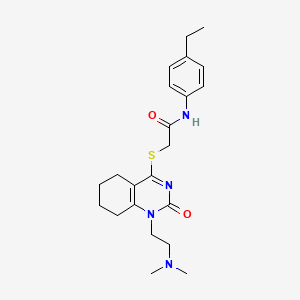
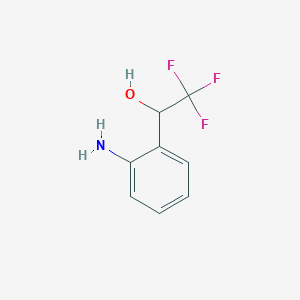
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)
